1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c11-10(12,13)9(16)15-4-3-6-5-7(19(14,17)18)1-2-8(6)15/h1-2,5H,3-4H2,(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOWPOTYALGCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonamide reagents. One common method includes the following steps:
Formation of Indoline Derivative: The starting material, indoline, is first reacted with trifluoroacetic anhydride under anhydrous conditions to form 1-(2,2,2-Trifluoroacetyl)indoline.
Sulfonamide Formation: The intermediate product is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group further contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Acetylindoline-5-sulfonamide
- Structure : Differs by replacing the trifluoroacetyl group with an acetyl moiety.
- Synthesis : Prepared via reaction of 5-(chlorosulfonyl)-N-acetylindoline with ammonium hydroxide, yielding 89% of product with a melting point of 223–225°C .
- Electronic Effects : The acetyl group is less electron-withdrawing than trifluoroacetyl, leading to higher basicity at the sulfonamide nitrogen. This may enhance coordination to zinc in carbonic anhydrase active sites compared to the trifluoroacetyl analog .
- Physicochemical Properties : Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the fluorinated derivative.
Indoline-5-sulfonamide
- Structure : Lacks any N-acyl group, retaining only the sulfonamide substituent.
- Role: Serves as a baseline for evaluating the impact of N-substituents.
1-(Trifluoroacetyl)piperidine Derivatives
- Relevance : Studies on piperidine analogs (e.g., 1-(trifluoroacetyl)piperidine) reveal that the trifluoroacetyl group induces distinct conformational preferences due to steric and electronic effects. The strong electron-withdrawing nature reduces nitrogen basicity, altering interaction profiles with biological targets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Implications
Electronic and Conformational Effects
- The trifluoroacetyl group significantly reduces electron density at the indoline nitrogen compared to acetyl or alkyl substituents.
- In carbonic anhydrase inhibition, sulfonamide groups coordinate zinc ions in the active site. The trifluoroacetyl group’s electron-withdrawing nature may weaken this interaction compared to non-fluorinated analogs but enhance selectivity via hydrophobic interactions .
Metabolic Stability
- This property is critical in drug design, as seen in fluorinated protease inhibitors .
Biological Activity
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide is a novel compound within the indoline-sulfonamide class that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its interactions with key biological targets, particularly carbonic anhydrases, and its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C10H9F3N2O3S and a molecular weight of 294.25 g/mol. Its unique structure features an indoline core substituted with a sulfonamide group and a trifluoroacetyl moiety, which enhances its biological activity and selectivity towards certain targets.
Carbonic Anhydrase Inhibition
The primary mechanism of action for this compound involves its inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play crucial roles in regulating pH and CO₂ transport in tissues, making them significant targets in cancer therapy.
- Binding Affinity : Docking studies reveal that this compound binds effectively to the active site of CA IX through coordination with metal ions and hydrogen bonding interactions. This binding leads to competitive inhibition, which is critical for its pharmacological profile .
- Inhibition Potency : The compound exhibits potent inhibitory activity against CA IX with Ki values reported as low as 132.8 nM, indicating strong potential for therapeutic applications in hypoxic tumors where CA IX is overexpressed .
Antiproliferative Activity
Research has demonstrated that this compound possesses significant antiproliferative properties against various cancer cell lines.
- Cell Line Studies : In vitro studies using the MCF7 breast cancer cell line showed that the compound inhibits cell proliferation with an IC50 value of 12.9 µM under hypoxic conditions. This effect is attributed to both direct inhibition of CA IX activity and suppression of hypoxia-induced CA IX expression .
- Resistance Reversal : Additionally, certain derivatives of indoline-5-sulfonamides have been shown to reverse chemoresistance to doxorubicin in K562 leukemia cells by inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant cancer phenotypes .
Structure-Activity Relationship (SAR)
The introduction of the trifluoroacetyl group significantly alters the biological activity compared to other indoline-sulfonamides. A comparative analysis of various derivatives highlights the following:
| Compound Name | Structural Features | Inhibition Activity |
|---|---|---|
| Indoline-5-sulfonamide | Indoline core with a sulfonamide group | Established role as a carbonic anhydrase inhibitor |
| 1-(Trifluoroacetyl)indoline-5-sulfonamide | Trifluoroacetyl modification | Enhanced potency against CA IX |
| Indole-3-sulfonamide | Indole core with a sulfonamide group | Broader spectrum but lower specificity |
This table illustrates how structural modifications can influence the pharmacological properties of indoline derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that this compound not only inhibits CA IX but also affects downstream signaling pathways involved in tumor growth and survival under hypoxic conditions .
- Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, this compound exhibited synergistic effects that enhance overall treatment efficacy against resistant cancer types .
- Potential Applications : Given its mechanism of action and potency against specific cancer types, there is potential for further development into a therapeutic agent targeting solid tumors characterized by hypoxia and elevated CA IX levels.
Q & A
Q. What are the standard synthetic routes for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide, and what critical intermediates are involved?
The compound is synthesized via chlorosulfonation of 1-acetylindoline, followed by reaction with trifluoroacetylating agents. Key intermediates include 1-acetylindoline-5-sulfonyl chloride, which is generated by treating 1-acetylindoline with chlorosulfonic acid under controlled conditions (typically 0–5°C to avoid over-sulfonation). Subsequent amidation with ammonia or amine derivatives yields the sulfonamide. The trifluoroacetyl group is introduced via nucleophilic substitution or acylation, requiring anhydrous conditions and catalysts like DMAP .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v) .
- NMR : H and C NMR in DMSO-d6 confirm the trifluoroacetyl group (δ ~170 ppm in C) and sulfonamide protons (δ ~7.5 ppm as a singlet).
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass verification (expected [M+H] for CHFNOS: 309.02) .
Advanced Research Questions
Q. How can solvent systems influence the yield and reaction kinetics during sulfonamide formation?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in amidation steps, while protic solvents (MeOH, EtOH) may reduce side reactions. Evidence from ultrasound-assisted syntheses shows that methanol achieves 76% yield for sulfonamide derivatives under optimized conditions (40 kHz, 50°C, 2 h), compared to 54% in acetonitrile. Solvent choice also affects crystallization: THF facilitates high-purity recrystallization due to its moderate polarity .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs of this compound?
Discrepancies in H NMR shifts (e.g., indoline ring protons) can arise from tautomerism or solvent effects. For example, trifluoroacetyl groups may induce deshielding in DMSO-d6, shifting aromatic protons upfield. Computational modeling (DFT at B3LYP/6-31G* level) predicts electronic environments, while 2D NMR (COSY, HSQC) clarifies coupling patterns. Cross-referencing with X-ray crystallography data (if available) validates proposed conformations .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Trifluoroacetyl Group : Enhances metabolic stability and membrane permeability. Replacement with acetyl groups reduces potency in enzyme inhibition assays by ~40% .
- Sulfonamide Position : Para-substitution on the indoline ring (C-5) optimizes steric compatibility with target binding pockets. Ortho-substitution decreases affinity due to torsional strain.
- Computational Docking : AutoDock Vina simulations with cytochrome P450 isoforms (e.g., CYP3A4) predict binding modes, highlighting hydrogen bonds between the sulfonamide and Arg105 residues .
Methodological Challenges
Q. What experimental protocols mitigate side reactions during trifluoroacetylation?
- Temperature Control : Maintain reactions at −10°C to prevent hydrolysis of the trifluoroacetyl chloride intermediate.
- Catalysts : Use DMAP (4-dimethylaminopyridine) at 5 mol% to accelerate acylation while minimizing racemization.
- Workup : Quench excess reagent with ice-cold NaHCO and extract with dichloromethane to isolate the product .
Q. How do researchers validate the reproducibility of synthetic protocols across laboratories?
Collaborative round-robin studies standardize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
